molecular formula C15H14FNO2 B2874985 2-ethoxy-6-{(E)-[(2-fluorophenyl)imino]methyl}phenol CAS No. 853727-02-3

2-ethoxy-6-{(E)-[(2-fluorophenyl)imino]methyl}phenol

Cat. No.: B2874985
CAS No.: 853727-02-3
M. Wt: 259.28
InChI Key: RIWGCNDRBMYWGW-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

2-ethoxy-6-{(E)-[(2-fluorophenyl)imino]methyl}phenol is used in various scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-6-{(E)-[(2-fluorophenyl)imino]methyl}phenol typically involves the condensation reaction between 2-ethoxyphenol and 2-fluorobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as column chromatography or crystallization .

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-6-{(E)-[(2-fluorophenyl)imino]methyl}phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-ethoxy-6-{(E)-[(2-fluorophenyl)imino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, affecting their function. Additionally, the phenolic group can participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-ethoxy-6-{(E)-[(2-chlorophenyl)imino]methyl}phenol
  • 2-ethoxy-6-{(E)-[(2-bromophenyl)imino]methyl}phenol
  • 2-ethoxy-6-{(E)-[(2-iodophenyl)imino]methyl}phenol

Uniqueness

2-ethoxy-6-{(E)-[(2-fluorophenyl)imino]methyl}phenol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-ethoxy-6-[(2-fluorophenyl)iminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO2/c1-2-19-14-9-5-6-11(15(14)18)10-17-13-8-4-3-7-12(13)16/h3-10,18H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIWGCNDRBMYWGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)C=NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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